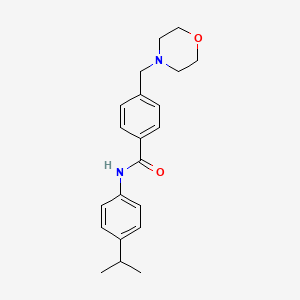
1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MMPTP was first synthesized in the 1980s by a team of researchers led by J. W. Langston at the National Institutes of Health. Langston and his colleagues were studying the causes of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. They discovered that a group of drug addicts who had used a contaminated batch of a synthetic opioid called MPPP had developed a severe form of Parkinson's disease. Further investigation revealed that the contaminant responsible for the neurotoxicity was MMPTP, a metabolite of MPPP.
作用機序
MMPTP inhibits complex I by binding to the rotenone-binding site, which is located in the hydrophobic region of the enzyme. This binding prevents the transfer of electrons from NADH to ubiquinone, which is the first step in the electron transport chain. As a result, the proton gradient across the inner mitochondrial membrane is disrupted, leading to a decrease in ATP production and an increase in ROS generation.
Biochemical and physiological effects
MMPTP has been shown to induce a selective degeneration of dopaminergic neurons in the substantia nigra, a brain region that is affected in Parkinson's disease. This degeneration is accompanied by a decrease in ATP levels, an increase in ROS generation, and an activation of apoptotic pathways. MMPTP has also been shown to induce oxidative stress and inflammation in other cell types, including astrocytes and microglia.
実験室実験の利点と制限
MMPTP is a valuable tool for studying the role of mitochondrial dysfunction in neurodegenerative diseases. Its selective inhibition of complex I allows for the specific targeting of dopaminergic neurons in the substantia nigra, which are affected in Parkinson's disease. However, MMPTP has some limitations as well. Its mechanism of action is not fully understood, and its effects on other cell types and tissues are not well characterized. In addition, MMPTP is a potent neurotoxin and must be handled with extreme care.
将来の方向性
There are several future directions for MMPTP research. One area of interest is the development of new compounds that selectively target complex I and have improved pharmacokinetic properties. Another area of interest is the use of MMPTP as a tool for studying the role of mitochondrial dysfunction in other diseases, such as cancer and metabolic disorders. Finally, MMPTP could be used in combination with other drugs to develop new therapeutic strategies for neurodegenerative diseases.
合成法
MMPTP can be synthesized by a multistep process starting from 4-methylacetophenone. The first step involves the formation of a thiosemicarbazone derivative, which is then cyclized to form the pyrimidinedione ring. The final step is the introduction of the methyl group at the 1-position of the pyrimidinedione ring.
科学的研究の応用
MMPTP has been widely used in scientific research to study the role of mitochondrial dysfunction in neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. MMPTP is a selective inhibitor of complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. These effects mimic the mitochondrial dysfunction observed in neurodegenerative diseases and provide a valuable tool for studying the underlying mechanisms.
特性
IUPAC Name |
1-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-3-5-9(6-4-8)14-11(16)7-10(15)13(2)12(14)17/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYMATPIVZIRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=O)N(C2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5785517.png)



![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)
![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)



![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)